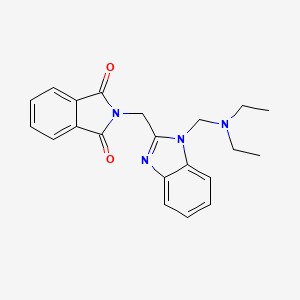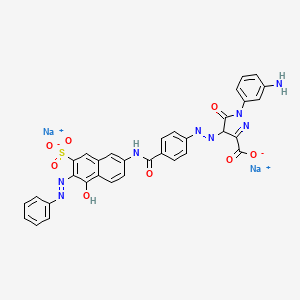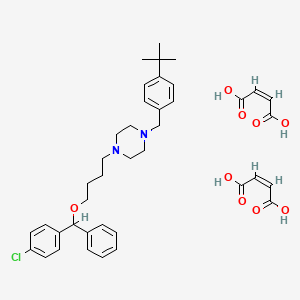
2-Chloro-6-(2-chlorophenyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-6-(2-氯苯基)-13-苯基-5H-二苯并(d,h)(1,3,6)三氮杂壬环是一种复杂的有机化合物,属于三氮杂壬环类。该化合物的特征在于其独特的结构,包括两个氯原子和一个苯基连接到二苯并三氮杂壬环核心。
准备方法
合成路线和反应条件
2-氯-6-(2-氯苯基)-13-苯基-5H-二苯并(d,h)(1,3,6)三氮杂壬环的合成通常涉及在乙醇中以 1:1.1 摩尔比使合适的查耳酮与对-肼基苯磺酰胺盐酸盐反应。反应在冰醋酸存在下进行,回流数小时。 反应进程用薄层色谱 (TLC) 监测,使用氯仿:甲醇溶剂体系 .
工业生产方法
虽然这种化合物的具体工业生产方法没有得到广泛的记载,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,使用工业级溶剂和试剂,以及使用大型反应器以确保高效生产。
化学反应分析
反应类型
2-氯-6-(2-氯苯基)-13-苯基-5H-二苯并(d,h)(1,3,6)三氮杂壬环可以进行各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行。
取代: 化合物中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在碱(如氢氧化钠)存在下,胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,还原可能产生还原衍生物,而取代反应可能导致形成新的官能化化合物。
科学研究应用
2-氯-6-(2-氯苯基)-13-苯基-5H-二苯并(d,h)(1,3,6)三氮杂壬环具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌、抗真菌和抗癌特性。
医学: 探索其在治疗各种疾病中的潜在治疗作用。
工业: 用于开发新材料和化学工艺。
作用机制
2-氯-6-(2-氯苯基)-13-苯基-5H-二苯并(d,h)(1,3,6)三氮杂壬环的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节它们的活性。 例如,它可能抑制乙酰胆碱酯酶,导致神经系统中乙酰胆碱水平升高 .
相似化合物的比较
类似化合物
- 2-氯-6-(2-氯苯基)-13-苯基-5H-二苯并(d,h)(1,3,6)三氮杂壬环
- 4-(3-(4-溴苯基)-5-(2,4-二甲氧基苯基)-4,5-二氢-1H-吡唑-1-基)苯磺酰胺
独特性
2-氯-6-(2-氯苯基)-13-苯基-5H-二苯并(d,h)(1,3,6)三氮杂壬环是独特的,因为其特殊的结构特征,例如存在两个氯原子和一个苯基。
属性
CAS 编号 |
103686-97-1 |
|---|---|
分子式 |
C26H17Cl2N3 |
分子量 |
442.3 g/mol |
IUPAC 名称 |
2-chloro-6-(2-chlorophenyl)-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C26H17Cl2N3/c27-18-14-15-22-20(16-18)25(17-8-2-1-3-9-17)29-23-12-6-7-13-24(23)31-26(30-22)19-10-4-5-11-21(19)28/h1-16,29H |
InChI 键 |
MIODVHSKTODDAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=CC=C5Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


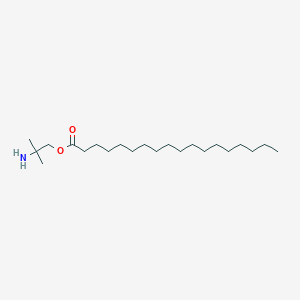
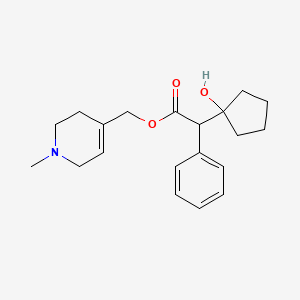


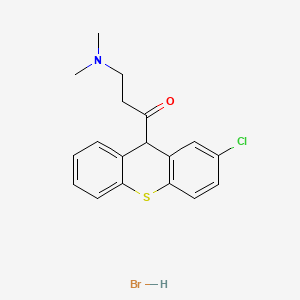


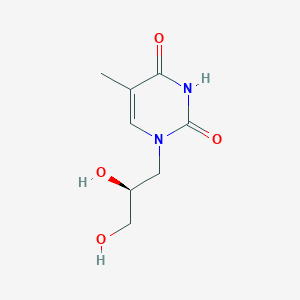
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)

